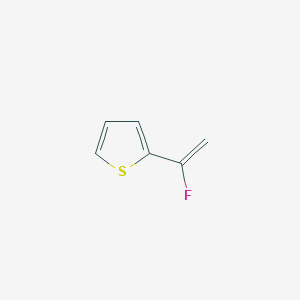

2-(1-Fluorovinyl)thiophene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical research, with an estimated 20% of pharmaceuticals and 30-40% of agrochemicals containing fluorine. researchgate.net This prevalence underscores the profound impact of fluorination on molecular properties and biological activity. The unique characteristics of the fluorine atom allow for the fine-tuning of a molecule's behavior, making fluorinated compounds a vital area of study. scispace.com

The fluorine atom, being the most electronegative element, exerts a powerful influence on the electronic properties of a molecule. nih.gov Its small van der Waals radius, comparable to that of a hydrogen atom, means that its introduction often does not cause significant steric hindrance. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. researchgate.netd-nb.info

Fluorination can significantly alter a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. scispace.com Generally, the substitution of hydrogen with fluorine increases lipophilicity. scispace.com Furthermore, the strong electron-withdrawing nature of fluorine can modify the acidity or basicity (pKa) of nearby functional groups, influencing pharmacokinetic properties and binding affinities to biological targets. scispace.comd-nb.info The strategic placement of fluorine can also block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a compound. scispace.comnih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in medicinal chemistry, present in approximately 85% of bioactive compounds. nih.govresearchgate.net The incorporation of fluorine into these heterocyclic systems, creating fluorinated heterocycles, combines the advantageous properties of both classes of molecules. nih.govresearchgate.net This synergy has led to the development of numerous successful drugs, including fluoroquinolone antibiotics and the anticancer agent 5-fluorouracil. magritek.com

The introduction of fluorine can enhance the biological potency of heterocyclic drugs. rsc.org For instance, fluorinated heterocycles are crucial in the development of antiviral medications, such as Favipiravir. rsc.org The ability of fluorine to modulate properties like metabolic stability and receptor binding affinity makes fluorinated heterocycles a key area of focus in modern drug discovery and materials science. nih.govrsc.org

Overview of Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a vital building block in organic chemistry. uq.edu.au First discovered in 1883 as a contaminant in benzene (B151609), its unique properties have led to its widespread use in pharmaceuticals, agrochemicals, and materials science. uq.edu.au

Thiophene is considered an aromatic compound due to the delocalization of six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom) across its planar ring, satisfying Hückel's rule. uq.edu.auwiley-vch.denii.ac.jp Theoretical calculations suggest its aromaticity is greater than that of furan (B31954) but less than that of benzene. hanrimwon.com This aromatic character means thiophene does not exhibit the typical reactivity of a sulfide (B99878); for instance, the sulfur atom is resistant to alkylation and oxidation. wiley-vch.de

The thiophene ring is highly reactive towards electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, often more so than benzene. uq.edu.au This enhanced reactivity is attributed to the electron-donating effect of the sulfur atom, which enriches the carbon atoms of the ring with electron density. hanrimwon.com

Thiophene and its derivatives are extensively used in the construction of π-conjugated systems, which are the basis for many advanced materials. nist.govresearchgate.net These systems, characterized by alternating single and multiple bonds, allow for the delocalization of electrons along the polymer backbone. researchgate.net This delocalization is responsible for the unique electronic and optical properties of thiophene-based materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and photovoltaic cells. researchgate.net

The electronic properties of thiophene-based conjugated systems, including the HOMO-LUMO gap, can be tuned by chemical modification, such as the introduction of substituents or the incorporation of other aromatic or vinylic units into the polymer chain. nist.govresearchgate.net For example, incorporating ethylenic linkages into an oligothiophene structure can lead to a faster decrease in the HOMO-LUMO gap with increasing chain length. nist.gov The annulation of thiophene rings into polycyclic aromatic systems also has a strong impact on their electronic properties and aromaticity. mdpi.com

Unique Aspects of Vinyl Fluoride (B91410) Moieties

The vinyl fluoride or fluoroethylene moiety is a valuable functional group in organic synthesis and materials science. researchgate.net Its primary industrial use is as a precursor for the production of fluoropolymers like polyvinyl fluoride (PVF), known for its high resistance to weathering, chemical inertness, and strength. mdpi.com

The presence of the fluorine atom on the double bond imparts unique reactivity and stability to the vinyl group. researchgate.net Vinyl fluorides can serve as versatile building blocks in a variety of chemical transformations, including cross-coupling reactions and cycloadditions. mdpi.com For instance, they can be used in the synthesis of more complex fluorinated molecules through reactions like the Julia-Kocienski olefination. nih.gov The stereoselective synthesis of fluorovinyl compounds is an active area of research, with methods being developed to control the E/Z configuration of the double bond. mdpi.com The fluorine atom in a vinyl group can influence the electronic properties and reactivity of the double bond, making it a valuable component in the design of functional materials and bioactive molecules.

Research Findings on 2-(1-Fluorovinyl)thiophene and Related Compounds

While specific research articles focusing solely on the detailed characterization of this compound are not abundant in the readily available literature, valuable insights can be gleaned from studies on analogous compounds. The synthesis of fluorinated thiophenes and their derivatives is an active area of research, often involving the introduction of fluorinated side chains onto the thiophene ring.

For instance, the synthesis of fluorinated naphtho[b]thiophenes has been achieved through the palladium-catalyzed cyclization of o-(fluorovinyl)phenyl-substituted thiophenes. wiley-vch.de This suggests a potential synthetic route to this compound could involve the reaction of a suitable thiophene-based precursor with a fluorovinylating agent.

The characterization of such compounds heavily relies on spectroscopic techniques. NMR spectroscopy is particularly powerful for fluorinated organic molecules due to the 100% natural abundance and spin-1/2 nucleus of ¹⁹F.

Below are representative data tables for compounds analogous to this compound, illustrating the types of spectroscopic information that are crucial for their characterization.

Table 1: Representative ¹H NMR Data for a Fluorovinyl Aromatic Compound

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| (E)-1-((2-Fluoro-2-phenylvinyl)sulfonyl)-4-methylbenzene | CDCl₃ | 2.33 | s | - | CH₃ |

| 6.38 | d | 18.4 | =CH | ||

| 7.16-7.19 | m | - | Ar-H | ||

| 7.36-7.38 | m | - | Ar-H | ||

| 7.38-7.43 | m | - | Ar-H | ||

| 7.54-7.59 | m | - | Ar-H | ||

| Data sourced from a study on the synthesis of (E)-β-fluorovinyl sulfones. |

Table 2: Representative ¹³C NMR Data for a Fluorovinyl Aromatic Compound

| Compound | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| (E)-1-((2-Fluoro-2-phenylvinyl)sulfonyl)-4-methylbenzene | CDCl₃ | 21.6 | - | CH₃ |

| 114.5 | d, J = 31.8 | =CH | ||

| 127.4 | - | Ar-C | ||

| 128.1 | d, J = 16.3 | Ar-C | ||

| 128.3 | - | Ar-C | ||

| 129.5 | d, J = 5.0 | Ar-C | ||

| 129.6 | - | Ar-C | ||

| 129.7 | d, J = 2.2 | Ar-C | ||

| 132.0 | - | Ar-C | ||

| 138.5 | d, J = 2.9 | Ar-C | ||

| 138.6 | - | Ar-C | ||

| 144.5 | - | Ar-C | ||

| 167.7 | d, J = 276.4 | =CF | ||

| Data sourced from a study on the synthesis of (E)-β-fluorovinyl sulfones. |

Table 3: Representative ¹⁹F NMR Data for a Fluorinated Naphtho[2,1-b]thiophene

| Compound | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 4-Fluoronaphtho[2,1-b]thiophene | CDCl₃ | 44.3 | dd, JFH = 11, 4 | Ar-F |

| Data sourced from a study on the construction of pinpoint-fluorinated benzothiophene (B83047) frameworks. wiley-vch.de |

Table 4: Characteristic IR Absorption Frequencies for Thiophene Derivatives

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Thiophene C-H | In-plane bending | 3093 |

| Thiophene C=C | Symmetric stretching | 1430 |

| Thiophene C-S | Antisymmetric stretching | 701 |

| Data sourced from a study on thiophene-containing benzoxazine (B1645224) resin. |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-fluoroethenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQYQEMIMYOVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CS1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 1 Fluorovinyl Thiophene Derivatives

Nucleophilic Addition Reactions

The reactivity of 2-(1-Fluorovinyl)thiophene towards nucleophiles is predominantly centered on the vinyl fluoride (B91410) moiety, as the electron-rich nature of the thiophene (B33073) ring generally resists nucleophilic attack. quimicaorganica.org

Addition to Vinyl Fluoride Moiety

The carbon-carbon double bond in the 1-fluorovinyl group is the primary site for nucleophilic addition. This reactivity is governed by the strong electron-withdrawing inductive effect of the fluorine atom, which polarizes the π-system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbon atom not bearing the fluorine, leading to the formation of a carbanionic intermediate. This intermediate is then typically protonated to yield the final addition product.

The mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile adds to the electron-deficient β-carbon of the vinyl group, breaking the π-bond and forming a new single bond. This results in a carbanion intermediate where the negative charge resides on the carbon atom adjacent to the thiophene ring.

Protonation: The carbanion is subsequently neutralized by a proton source (e.g., from the solvent or a mild acid) to give the saturated product.

This type of reaction, often referred to as a Michael or conjugate addition, is a common pathway for forming new carbon-heteroatom or carbon-carbon bonds. nih.govdalalinstitute.com

Ring-Opening Mechanisms

Ring-opening of the thiophene moiety under nucleophilic conditions is not a typical reaction pathway due to the aromatic stability of the heterocyclic ring. Aromatic systems like thiophene require significant energy input or specific activation to undergo ring cleavage. While ring-opening mechanisms have been observed for thiophene in other contexts, such as under photochemical conditions leading to excited states rsc.org, they are not a characteristic reaction initiated by nucleophilic attack on derivatives like this compound. Such stability is a hallmark of aromatic heterocycles. quimicaorganica.org

Electrophilic Substitution on the Thiophene Ring

Electrophilic aromatic substitution is a characteristic reaction of thiophene and its derivatives. brainly.inresearchgate.net The thiophene ring is more reactive than benzene (B151609) towards electrophiles due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion) through resonance. brainly.inwikipedia.org

Regioselectivity and Positional Selectivity

The position of electrophilic attack on the this compound ring is directed by the existing substituent at the C2 position. Thiophene itself preferentially undergoes substitution at the C2 and C5 positions, as attack at these sites allows for a greater number of resonance structures to delocalize the positive charge of the intermediate arenium ion. youtube.comstackexchange.com

With a substituent already at the C2 position, the primary site for further electrophilic attack is the C5 position. The 1-fluorovinyl group acts as a deactivating group due to the electron-withdrawing nature of fluorine, making the ring less reactive than unsubstituted thiophene. However, it still directs incoming electrophiles to the C5 position, which is the most electronically favorable site for stabilizing the reaction intermediate. Attack at the C3 or C4 positions results in less stable intermediates. stackexchange.com

| Position of Attack | Intermediate Stability | Major/Minor Product | Reason |

|---|---|---|---|

| C5 | High (More resonance structures) | Major | The positive charge in the arenium ion intermediate is more effectively delocalized, including onto the sulfur atom, leading to a lower activation energy. stackexchange.com |

| C3 | Low (Fewer resonance structures) | Minor | Intermediate is less stable as the positive charge is not as well delocalized. |

| C4 | Low (Fewer resonance structures) | Minor | Similar to C3 attack, the intermediate is less stabilized by resonance. |

Radical Reactions and Mechanistic Studies

The vinyl group in this compound provides a reactive site for free radical additions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com Mechanistic studies often employ radical traps or probes to detect the presence of short-lived radical intermediates and elucidate the reaction pathway. chimia.chnih.gov

The general mechanism for a radical addition across the double bond is as follows:

Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes upon heating or irradiation to generate free radicals.

Propagation:

The initiator radical adds to the β-carbon of the fluorovinyl group, forming a more stable radical intermediate on the α-carbon, which is stabilized by the adjacent thiophene ring.

This new radical then reacts with another molecule (e.g., H-Br or a thiol) to abstract an atom, forming the final product and regenerating a radical to continue the chain.

Termination: The reaction ceases when two radicals combine.

The stability of the radical intermediate is a key factor in these reactions. Tertiary radicals are generally more stable than secondary ones, which influences the regioselectivity of the initial radical attack. youtube.com The presence of the fluorine atom and the thiophene ring both play a role in the stability and subsequent reactivity of the radical intermediates formed. ubc.camdpi.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for forming cyclic structures. libretexts.orgoxfordsciencetrove.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.org Due to its inherent aromaticity, the thiophene ring itself is a poor diene for Diels-Alder reactions under normal conditions. nih.gov However, the this compound molecule can readily participate as a dienophile.

The electron-withdrawing fluorine atom activates the double bond of the vinyl group, making it more electron-deficient and thus a better dienophile for reacting with electron-rich dienes. The reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the fluorovinyl dienophile to form a six-membered ring. wikipedia.org

The general scheme for this compound acting as a dienophile in a Diels-Alder reaction is as follows:

An electron-rich diene reacts with the activated double bond of this compound.

A concerted, pericyclic mechanism leads to the formation of a new cyclohexene (B86901) ring, where the thiophene group and the fluorine atom are substituents on the newly formed ring.

This approach provides a reliable method for constructing complex cyclic systems containing both a thiophene moiety and a fluorine atom. wikipedia.orgnih.gov

Functionalization of the Vinyl Fluoride Moiety

The vinyl fluoride group in this compound derivatives can be strategically modified through various chemical transformations. These reactions often proceed via radical intermediates, allowing for the introduction of diverse functionalities.

Desulfonylation to Vinyl Fluorides

Reductive desulfonylation is a chemical process that involves the removal of a sulfonyl group. In the context of α-fluoro vinyl sulfones, this reaction provides a pathway to the corresponding vinyl fluorides. The mechanism is typically reductive in nature, cleaving the carbon-sulfur bonds of the sulfone. wikipedia.org

While specific studies on 2-(1-fluorovinyl)thienyl sulfones are not extensively detailed in readily available literature, the general principles of desulfonylation of (α-fluoro)vinyl sulfones can be applied. These reactions often proceed through a radical addition-elimination mechanism. The process can be initiated by radical initiators, leading to the formation of a radical intermediate which then eliminates the sulfonyl radical. nih.gov This approach is valuable as it offers a method to generate vinyl fluorides, which are important synthetic intermediates. nih.gov

General Reaction Scheme for Desulfonylation: R-SO2-C(F)=CH-Thiophene -> R-C(F)=CH-Thiophene + SO2

This compound + m-CPBA -> 2-(1-Fluorooxiranyl)thiophene + m-chlorobenzoic acid

Spectroscopic and Computational Analysis in Research on 2 1 Fluorovinyl Thiophene

Advanced Spectroscopic Characterization Techniques

Detailed experimental data from advanced spectroscopic techniques for 2-(1-Fluorovinyl)thiophene are not available in published scientific literature. Characterization of novel compounds typically involves the following methods, but their specific application to this compound has not been reported.

Specific ¹⁹F NMR, ¹H NMR, and ¹³C NMR chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound have not been documented. Such data would be essential for confirming the compound's structural integrity, including the connectivity of the fluorovinyl group to the thiophene (B33073) ring and the stereochemistry of the vinyl group.

A high-resolution mass spectrum, which would provide the exact mass of this compound and confirm its elemental composition, has not been reported.

No experimental IR or UV-Vis spectra for this compound are available. IR spectroscopy would be used to identify characteristic vibrational frequencies of functional groups, such as C-F, C=C, and C-S bonds. UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated π-system of the molecule.

Quantum Chemical Investigations and Theoretical Studies

There are no published theoretical studies or quantum chemical investigations specifically focused on this compound.

No DFT calculations pertaining to the molecular structure, electronic properties, or spectroscopic predictions for this compound have been found in the scientific literature.

No computational studies using DFT or other methods to elucidate reaction mechanisms involving this compound have been reported.

Density Functional Theory (DFT) Calculations

Adsorption Energy and Thermodynamic Parameters

Computational chemistry provides powerful tools to predict the behavior of molecules, such as this compound, when interacting with surfaces. The adsorption energy, which quantifies the strength of the interaction between the molecule (adsorbate) and a surface (adsorbent), is a critical parameter in fields like catalysis and sensor technology.

Adsorption Energy: Density Functional Theory (DFT) is a primary method used to calculate the adsorption energy of thiophene derivatives on various material surfaces, such as metals or metal sulfides. nih.govresearchgate.net For this compound, these calculations would involve modeling the molecule's approach to a defined surface and determining the most stable adsorption geometry. The adsorption energy (E_ads) is typically calculated as:

Eads = Etotal - (Esurface + Emolecule)

where Etotal is the total energy of the optimized molecule-surface system, and Esurface and Emolecule are the energies of the isolated surface and the this compound molecule, respectively. A negative value for E_ads indicates a stable, exothermic adsorption process. nih.gov Studies on thiophene have shown that flat adsorption geometries, where the π-system of the ring interacts with the surface, are often energetically favorable. nih.govresearchgate.net

Thermodynamic Parameters: DFT calculations can also be employed to determine key thermodynamic parameters for this compound. By performing frequency calculations on the optimized molecular geometry, it is possible to compute standard thermodynamic functions. mdpi.commdpi.com These parameters are crucial for understanding the stability and reactivity of the compound under various conditions.

| Thermodynamic Parameter | Symbol | Description |

| Enthalpy | H | Represents the total heat content of the system. The change in enthalpy (ΔH) indicates whether a process is exothermic or endothermic. |

| Entropy | S | A measure of the randomness or disorder of the system. |

| Gibbs Free Energy | G | Determines the spontaneity of a chemical reaction at constant temperature and pressure. A negative change (ΔG) signifies a spontaneous process. |

This table describes the thermodynamic parameters that can be calculated for this compound using computational methods. Specific values for this compound are not available in the cited literature.

Charge Transfer Analysis (e.g., Electrophilicity-Based Charge Transfer)

Charge transfer (CT) is a fundamental process in chemical reactions and the function of electronic materials. It involves the movement of electron density from an electron-donating species to an electron-accepting one. mdpi.com For this compound, the fluorine atom on the vinyl group acts as an electron-withdrawing group, influencing the electron distribution across the molecule and its propensity to engage in charge transfer.

Electrophilicity-based charge transfer analysis, derived from conceptual DFT, provides a quantitative measure of a molecule's ability to accept electrons. Key descriptors such as the electrophilicity index (ω) are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com A higher electrophilicity index indicates a greater capacity to act as an electron acceptor in a charge transfer reaction.

In the context of forming a CT complex, this compound could act as either an electron donor (from the electron-rich thiophene ring) or have its acceptor properties modulated by the fluorovinyl group. nih.govnih.gov Spectroscopic studies, combined with theoretical calculations, are used to characterize the formation and properties of such charge-transfer states. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insight into the dynamic behavior of systems, including conformational changes, diffusion, and interactions with other molecules like solvents or polymers.

For this compound, an MD simulation would begin with the development of a force field—a set of parameters that defines the potential energy of the system based on the positions of its atoms. This force field is crucial for accurately simulating the molecule's behavior. Once established, MD simulations can predict various properties, such as:

Conformational analysis: Identifying the most stable three-dimensional shapes of the molecule.

Solvation properties: How the molecule interacts with and orients itself within different solvents.

Transport properties: Predicting diffusion coefficients in various media.

While specific MD studies on this compound are not prominent in the literature, research on the parent molecule, thiophene, has utilized ab initio molecular dynamics to investigate its relaxation pathways after photoexcitation, revealing complex dynamics of ring-opening and intersystem crossing. rsc.org Similar methodologies could be applied to understand how the fluorovinyl substituent modifies these dynamic processes.

Computational Studies of Electronic and Opto-Electronic Properties

The electronic and optical properties of thiophene-based materials are central to their application in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.comnih.govnih.gov Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are essential for predicting and understanding these properties. mdpi.comnih.gov

Fluorination is a common strategy to tune the electronic properties of conjugated polymers. nih.gov The introduction of a fluorine atom, as in this compound, is expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) due to its electron-withdrawing nature. nih.govresearchgate.net This can significantly impact the material's charge transport characteristics and its absorption and emission of light.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy levels and spatial distribution are fundamental to a molecule's chemical reactivity and electronic properties. wuxibiology.com

HOMO: This orbital can be thought of as the valence band in a semiconductor. Its energy level relates to the molecule's ability to donate an electron (ionization potential).

LUMO: This orbital is analogous to the conduction band. Its energy level is related to the molecule's ability to accept an electron (electron affinity).

The energies of the HOMO and LUMO for this compound can be calculated using quantum chemistry methods like DFT. mdpi.commdpi.com These values are critical for designing organic electronic devices, as the alignment of the HOMO and LUMO levels between different materials in a device determines the efficiency of charge injection and transport.

| Orbital | Property | Significance in Organic Electronics |

| HOMO | Electron-donating capability | Determines the efficiency of hole injection/transport and stability against oxidation. |

| LUMO | Electron-accepting capability | Determines the efficiency of electron injection/transport and stability against reduction. |

This table describes the significance of HOMO and LUMO energy levels. Specific calculated values for this compound are not available in the referenced literature.

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO gap, which is a theoretical approximation of the electronic bandgap in molecular materials. mdpi.commdpi.com This bandgap is a crucial property that determines the energy of light a molecule can absorb and emit, defining its optoelectronic characteristics.

The bandgap (Eg) can be estimated from the calculated orbital energies:

Eg = ELUMO - EHOMO

For thiophene-based polymers, the bandgap is a key factor in their application. A smaller bandgap allows the material to absorb lower-energy photons, which is desirable for solar cell applications. rsc.org Fluorination of the thiophene unit can influence the bandgap, although in some polymer systems, it primarily affects the ionization potential without significantly changing the optical bandgap. rsc.org Computational studies allow for the systematic investigation of how substituents like the 1-fluorovinyl group can be used to engineer the bandgap of thiophene-based materials for specific applications. nih.gov

Advanced Applications of 2 1 Fluorovinyl Thiophene in Materials Science and Organic Synthesis

Polymer Chemistry and Conjugated Polymers

The introduction of fluorine atoms into conjugated polymers has become a highly effective strategy for developing high-performance materials for organic electronics. The compound 2-(1-Fluorovinyl)thiophene serves as a key building block in this endeavor, offering a unique combination of a polymerizable thiophene (B33073) ring and a fluorine-containing vinyl group. This structure allows for the synthesis of novel fluorinated polythiophenes with tailored electronic and physical properties.

Monomer Synthesis for Fluorinated Polythiophenes

The synthesis of this compound as a monomer for fluorinated polythiophenes can be approached through established olefination reactions. These methods are crucial for creating the C=C double bond with the desired fluorine substitution. Two prominent methods for this transformation are the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons (HWE) reaction.

The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of olefins, including fluorovinyl compounds. nih.govnih.govalfa-chemistry.comwikipedia.orgorganicreactions.org The general approach involves the reaction of a heteroaryl sulfone with a carbonyl compound. For the synthesis of this compound, this would typically involve the reaction of a fluorinated sulfone reagent with 2-thiophenecarboxaldehyde. The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which then undergoes elimination to form the alkene. The choice of reaction conditions and the specific sulfone reagent can influence the stereochemical outcome of the reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is another widely used method for olefination that offers excellent control over the geometry of the resulting alkene, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comnrochemistry.comyoutube.com This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. To synthesize this compound via the HWE reaction, a fluorinated phosphonate reagent, such as diethyl (fluoromethyl)phosphonate, would be deprotonated with a strong base to form the corresponding carbanion. This carbanion would then react with 2-thiophenecarboxaldehyde to yield the desired this compound. The HWE reaction is known for its high yields and the ease of removal of the phosphate byproduct. wikipedia.orgrsc.org

A general synthetic scheme for these approaches is outlined below:

Table 1: Synthetic Approaches to this compound

| Reaction | Reactant 1 | Reactant 2 | Key Features |

| Julia-Kocienski Olefination | Fluorinated heteroaryl sulfone | 2-Thiophenecarboxaldehyde | Good for stereocontrol, versatile. nih.govnih.gov |

| Horner-Wadsworth-Emmons | Fluorinated phosphonate ester | 2-Thiophenecarboxaldehyde | High yield, favors (E)-isomer, easy purification. wikipedia.orgalfa-chemistry.com |

Once synthesized, the this compound monomer can be further functionalized if necessary, for example, by introducing bromine or tin moieties at the 5-position of the thiophene ring to facilitate subsequent polymerization reactions like Stille polycondensation.

Polymerization Mechanisms (e.g., Electrochemical Polymerization, Stille Polycondensation)

The polymerization of this compound into a conjugated polymer can be achieved through several methods, with electrochemical polymerization and Stille polycondensation being two of the most effective.

Electrochemical Polymerization is a technique where a polymer film is grown on an electrode surface by applying an electrical potential to a solution containing the monomer. winona.edu For thiophene and its derivatives, this process involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer. winona.edudtic.mil The resulting polymer is deposited on the electrode in its doped, conductive state. The polymerization potential for thiophenes is influenced by the substituents on the ring; electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. The fluorovinyl group is expected to influence the polymerization potential and the properties of the resulting polymer film. The presence of additives like boron trifluoride diethyl etherate (BFEE) can facilitate the electropolymerization of thiophenes at lower potentials, leading to films with improved properties. acs.org

Stille Polycondensation is a versatile and widely used cross-coupling reaction for the synthesis of conjugated polymers. wiley-vch.deresearchgate.netrsc.org This palladium-catalyzed reaction involves the coupling of an organotin compound with an organic halide. wiley-vch.de To apply this method to this compound, the monomer would need to be di-functionalized, for example, as 5-bromo-2-(1-fluorovinyl)-thiophene and 5-(tributylstannyl)-2-(1-fluorovinyl)thiophene. The polymerization would then proceed via a step-growth mechanism, allowing for good control over the polymer's molecular weight and structure. Stille polycondensation is known for its tolerance of a wide range of functional groups and its ability to produce high molecular weight polymers, which is crucial for achieving good electronic properties. rsc.org

The general mechanism for Stille polycondensation involves a catalytic cycle with three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organotin reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wiley-vch.de

Tuning Electro-Optical Properties through Fluorination

The introduction of fluorine atoms into the structure of conjugated polymers has a profound impact on their electronic and optical properties. Fluorination is a key strategy for fine-tuning the performance of materials used in organic electronics.

The strong electron-withdrawing nature of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This effect is beneficial in applications such as organic photovoltaics (OPVs), as a deeper HOMO level can lead to a higher open-circuit voltage (Voc) of the solar cell.

Table 2: General Effects of Fluorination on Polythiophene Properties

| Property | Effect of Fluorination | Reason |

| HOMO Energy Level | Lowered (Deeper) | Inductive effect of fluorine. |

| LUMO Energy Level | Lowered | Inductive effect of fluorine. |

| Optical Bandgap | Can be widened or narrowed | Dependent on molecular structure and interactions. |

| Solubility | Often improved | Reduced intermolecular forces. |

| Thermal Stability | Generally increased | Strong C-F bonds. nih.gov |

Development of High-Performance Polymers

The unique properties imparted by fluorine make this compound a valuable monomer for the development of high-performance polymers for various electronic applications. The resulting fluorinated polythiophenes are expected to exhibit enhanced stability, improved charge transport characteristics, and favorable energy levels for use in devices such as organic field-effect transistors (OFETs) and organic solar cells.

In the context of OPVs, the lowered HOMO level of fluorinated polymers can lead to higher device efficiencies. Furthermore, fluorination can influence the morphology of the polymer:fullerene blend in the active layer of a solar cell, which is a critical factor for efficient charge separation and transport.

For OFETs, the introduction of fluorine can promote a more planar polymer backbone and enhance intermolecular interactions, leading to improved charge carrier mobility. The increased stability of fluorinated polymers also contributes to the longevity and reliability of the devices. The development of polymers from this compound and its derivatives is therefore a promising avenue for advancing the field of organic electronics.

Structure-Property Relationships in Conjugated Systems

The relationship between the chemical structure of a conjugated polymer and its macroscopic properties is fundamental to the design of new materials. In polymers derived from this compound, several structural factors are expected to influence their performance.

The presence of the fluorovinyl group can affect the planarity of the polymer backbone. A more planar conformation generally leads to better π-orbital overlap along the chain, which can result in a smaller bandgap and higher charge carrier mobility. However, steric hindrance from the substituent could also induce some torsion in the backbone, which would have the opposite effect.

Intermolecular interactions are also critical. The fluorine atom can participate in non-covalent interactions, such as F···H or F···S contacts, which can influence the packing of the polymer chains in the solid state. Ordered packing structures, such as lamellar or π-stacked arrangements, are highly desirable for efficient charge transport between chains.

The regioregularity of the polymer, which refers to the consistency of the head-to-tail linkages between monomer units, is another important factor. High regioregularity in polythiophenes generally leads to more crystalline materials with improved electronic properties. The polymerization method used plays a significant role in controlling the regioregularity of the final polymer.

Catalysis and Reagent Development

While the primary application of this compound is as a monomer for the synthesis of conjugated polymers, its chemical structure also suggests potential uses in catalysis and as a specialized reagent in organic synthesis.

The fluorovinyl group is a versatile functional handle. The double bond can participate in various addition reactions, and the fluorine atom can influence the reactivity of the double bond. For example, the electron-withdrawing nature of the fluorine may make the double bond susceptible to nucleophilic attack. This reactivity could be exploited in the development of new synthetic methodologies.

In the field of catalysis, molecules containing both a heterocyclic ring and a reactive functional group can sometimes act as ligands for transition metal catalysts. The thiophene ring, with its sulfur atom, can coordinate to metal centers, and the properties of the resulting complex could be modulated by the electronic effects of the fluorovinyl substituent. While specific catalytic applications of this compound have not been extensively reported, the potential exists for its use in developing novel catalysts for reactions such as cross-coupling or cycloadditions. nih.govsci-hub.stresearchgate.net

As a reagent, this compound could be used to introduce the fluorovinylthiophene moiety into other molecules. This could be of interest in medicinal chemistry, where the introduction of fluorine and heterocyclic rings can have a significant impact on the biological activity of a compound. rroij.com The development of new fluorinating reagents is an active area of research, and while this compound is not a primary fluorinating agent, its derivatives could potentially serve as precursors to such reagents.

Use as Building Blocks for Catalytic Systems

While this compound is not itself a catalyst, it serves as a crucial building block for the synthesis of complex molecular architectures that can be part of catalytic systems. The thiophene nucleus can be incorporated into larger, fused aromatic systems or functionalized to act as a ligand for a metal center. Catalytic methods such as [2+2+1] cycloaddition reactions are employed to construct diverse fused thiophenes from simpler precursors like diynes and a sulfur source. nih.govresearchgate.net

The functional groups on the thiophene ring, including the fluorovinyl moiety, can be tailored to influence the electronic properties and steric environment of a resulting catalyst. For instance, the electron-withdrawing nature of the fluorovinyl group can modulate the electron density of a thiophene-based ligand, thereby affecting the activity and selectivity of the metallic catalyst it coordinates to.

Fluorinated Thiophenes as Fluorinating/Fluoroalkylating Reagents

In the field of organofluorine chemistry, reagents are broadly classified as nucleophilic or electrophilic sources of fluorine. tcichemicals.comwikipedia.org While certain complex sulfur-containing heterocycles, such as S-(trifluoromethyl)dibenzothiophenium salts (known as Umemoto reagents), are powerful electrophilic fluoroalkylating agents, simpler fluorinated thiophenes like this compound are not typically employed in this capacity. researchgate.net Instead of acting as a reagent that transfers a fluorine atom or fluoroalkyl group to a substrate, this compound functions as a versatile fluorinated building block. alfa-chemistry.com Its value lies in its pre-installed fluorovinyl group, which can be carried through synthetic sequences to build more complex fluorinated molecules.

Role in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-fluorine and carbon-carbon bonds under mild conditions. mdpi.comresearchgate.net These reactions often proceed via radical intermediates. The fluorovinyl moiety of this compound makes it a suitable substrate for photoredox-mediated transformations. The double bond can participate in radical addition reactions, enabling the introduction of new functional groups.

For example, a photocatalyst, upon excitation by visible light, can initiate a process that generates a radical species. This radical can then add across the double bond of the fluorovinyl group. Such methodologies have been used for the radical fluorosulfonylation of olefins, showcasing a pathway to access β-alkoxyl sulfonyl fluorides. nih.gov This reactivity opens avenues for alkoxy-fluorosulfonyl difunctionalization and other complex transformations. nih.gov

| Reaction Type | Catalyst System | Radical Source Example | Potential Outcome with Alkene Substrate |

| Trifluoromethylation | Ru or Ir-based photocatalyst | CF₃SO₂Cl | Addition of •CF₃ group across the double bond |

| Trifluoromethylthiolation | Organic dye photocatalyst (e.g., 4CzIPN) | N-(Trifluoromethylthio)phthalimide | Addition of •SCF₃ group across the double bond researchgate.net |

| Dehydrogenative Coupling | Ir(ppy)₃ | Thiophenol | Formation of a new C-S bond organic-chemistry.org |

| Alkoxy-fluorosulfonylation | Photoredox Catalyst | FABI salts (Fluorosulfonyl radical precursor) | Difunctionalization to form β-alkoxyl sulfonyl fluorides nih.gov |

Organic Synthesis Building Blocks and Scaffolds

The utility of this compound in organic synthesis is primarily derived from its identity as a bifunctional building block: it contains the thiophene core, a recognized scaffold in medicinal chemistry, and the reactive fluorovinyl handle. researchgate.netnih.gov

Versatile Intermediates for Fluoroolefins

Fluoroolefins are valuable intermediates in organic synthesis. The fluorovinyl group in this compound can undergo a variety of chemical transformations, allowing for the synthesis of more substituted and complex fluoroolefins. Methodologies based on the electrophilic activation of olefin bonds, such as halofluorination, followed by elimination reactions, provide a pathway to various fluorine-containing molecules from simple cyclic olefins. nih.gov This principle can be extended to the fluorovinyl group, which can be further functionalized through addition-elimination sequences or cross-coupling reactions to generate a diverse array of fluoroolefin products.

Precursors for Complex Fluorinated Heterocycles

Cycloaddition reactions are a superior methodology for the stereochemically controlled synthesis of heterocyclic compounds. nih.gov The electron-deficient nature of the double bond in this compound, influenced by the fluorine atom, makes it a competent dienophile or dipolarophile in cycloaddition reactions. This reactivity allows it to serve as a precursor for constructing more complex, multi-ring fluorinated heterocycles. nih.gov By reacting with dienes (in [4+2] cycloadditions) or 1,3-dipoles (in [3+2] cycloadditions), new rings can be fused onto the thiophene core or attached to the vinyl group, leading to novel and elaborate molecular architectures.

| Cycloaddition Type | Reactant Partner | Resulting Heterocyclic Core |

| [4+2] Diels-Alder | Electron-rich diene | Fused six-membered ring system |

| [3+2] Huisgen Cycloaddition | Azide | Triazole ring |

| [3+2] Huisgen Cycloaddition | Nitrone | Isoxazolidine ring |

| [2+2+1] Cycloaddition | Diyne + Sulfur Source | Fused thiophene system researchgate.net |

Scaffolds for Advanced Organic Compound Synthesis

The term "scaffold" refers to a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. The thiophene ring is considered a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.netnih.govmdpi.com this compound provides a fluorinated version of this valuable scaffold. rsc.org Chemists can utilize the reactivity of both the thiophene ring (e.g., through electrophilic substitution at the 5-position) and the fluorovinyl group to synthesize a wide range of advanced organic compounds. espublisher.com This dual reactivity makes it a highly valuable platform for developing new pharmaceuticals and functional materials. academie-sciences.fr

Based on the conducted research, there is no specific information available in the search results regarding adsorption studies, interaction with metal oxide clusters, or adsorption mechanisms for the chemical compound This compound . The search results consistently refer to the parent compound, thiophene , and its behavior in desulfurization processes and interactions with various surfaces.

Therefore, it is not possible to provide the requested article on "" with the specified outline, as the necessary scientific data for the subsections on Adsorption Studies is not present in the provided search results.

To generate the requested article, information directly pertaining to This compound in the context of:

Adsorption studies for desulfurization applications

Interaction with metal oxide clusters

Specific adsorption mechanisms and parameters

would be required.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling the exploration of 2-(1-fluorovinyl)thiophene and its derivatives. Future research should focus on moving beyond traditional, often harsh, fluorination methods.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Adapting modern cross-coupling strategies could provide a modular and highly adaptable route. Research could focus on the palladium-catalyzed coupling of a monofluorovinyl tosylate or a related building block with organoboron or organostannane derivatives of thiophene (B33073). organic-chemistry.org This approach would allow for the late-stage introduction of the fluorovinyl moiety into complex thiophene-based molecules.

Direct C-H Vinylation: Investigating the direct C-H functionalization of thiophene with fluorinated vinylating agents represents a highly atom-economical approach. acs.org This would avoid the pre-functionalization of the thiophene ring, reducing step counts and waste.

Hydrodefluorination of Trifluoromethyl Alkenes: A strategy involving the stereoselective hydrodefluorination of a 2-(1,2,2-trifluorovinyl)thiophene precursor using reagents like LiAlH₄ could offer a pathway to terminal monofluoroalkenes with high control over the product's geometry. organic-chemistry.org

Fluorinative Olefination Reactions: Developing novel olefination protocols starting from 2-acetylthiophene (B1664040) could provide a direct and efficient route. This might involve adapting the Shapiro fluorination reaction or other modern techniques that transform ketones into fluoroalkenes. organic-chemistry.org A streamlined, two-step synthesis could involve first creating a gem-difluoroalkenyl intermediate from an aldehyde, followed by a selective reduction to the monofluoroalkenyl product. acs.org

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

Future mechanistic studies should employ a combination of computational and experimental techniques:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the regioselectivity and stereoselectivity of various synthetic approaches. This can help elucidate the roles of catalysts, ligands, and solvents, guiding experimental design.

Kinetic Studies: Monitoring reaction rates under varying conditions (e.g., temperature, concentration of reactants and catalysts) can provide quantitative data to support or refute proposed mechanisms.

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to observe reactive intermediates in real-time, offering direct evidence for proposed mechanistic steps.

Isotopic Labeling Studies: The use of isotopically labeled reagents can help track the movement of specific atoms throughout a reaction, providing invaluable insight into bond-forming and bond-breaking events. Such studies are essential for understanding complex rearrangements or insertion pathways. nih.gov

Rational Design of Derivatives for Targeted Applications

The unique electronic properties of the fluorovinyl group make this compound an attractive scaffold for designing new functional molecules. The judicious introduction of fluorine can influence properties like metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.net

Medicinal Chemistry

The fluorovinyl group can act as a bioisostere for other chemical groups or serve as a reactive "warhead" for covalent inhibitors. researchgate.net

Covalent Inhibitors: The electron-deficient nature of the double bond makes it a potential Michael acceptor. Derivatives of this compound could be designed to target nucleophilic residues (e.g., cysteine) in the active sites of enzymes implicated in diseases, forming irreversible covalent bonds.

PET Imaging Agents: The incorporation of the positron-emitting isotope ¹⁸F would enable the synthesis of radiotracers for Positron Emission Tomography (PET). nih.govscienceopen.com Derivatives could be designed to bind to specific biological targets, such as receptors or enzymes, allowing for non-invasive imaging in diagnostics and drug development. mdpi.com

Materials Science

Thiophene-based materials are renowned for their applications in organic electronics. mdpi.comnih.gov

Fluorinated Polymers: this compound could serve as a monomer for the synthesis of novel fluorinated polymers. The resulting materials may exhibit unique properties, such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics, making them suitable for applications in organic solar cells or transistors. nih.govnih.gov

Covalent Organic Frameworks (COFs): Incorporating this fluorinated building block into the structure of COFs could lead to materials with tailored porosity and electronic properties for applications in catalysis, sensing, or gas storage. nih.govresearchgate.net

The rational design of these derivatives would be heavily reliant on computational tools to predict their properties and interactions.

| Potential Application | Design Strategy | Key Properties Conferred by Fluorovinyl Group |

| Covalent Enzyme Inhibitors | Incorporate moieties for target recognition; position fluorovinyl group as a Michael acceptor. | Electrophilicity, metabolic stability. |

| PET Imaging Agents | Synthesize with ¹⁸F; attach to a known targeting scaffold. | Suitability for radiolabeling, altered pharmacokinetics. |

| Organic Polymers | Polymerize the monomer, possibly with co-monomers. | Enhanced thermal stability, modified electronic properties. |

| Covalent Organic Frameworks | Use as a functional linker in COF synthesis. | Tunable electronic structure, chemical stability. |

Integration with Emerging Technologies (e.g., AI-driven synthesis planning, automated flow chemistry)

Modern technologies are set to revolutionize how chemical synthesis is planned and executed. Applying these to this compound could dramatically accelerate its development.

Automated Flow Chemistry: Performing syntheses in continuous flow reactors offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch chemistry. vapourtec.comsailife.com This is particularly advantageous for highly exothermic or hazardous reactions, which are common in organofluorine chemistry. beilstein-journals.orgthieme-connect.de An automated flow system could enable safer, more reproducible, and scalable production of this compound. digitellinc.com

Self-Optimizing Reactors: The combination of AI with automated flow systems can create "self-optimizing" platforms. beilstein-journals.org These systems use real-time analytical data to allow a machine learning algorithm to autonomously adjust reaction conditions to maximize yield, minimize impurities, or achieve other desired outcomes without human intervention.

Development of Sustainable Synthesis Protocols

Adhering to the principles of green chemistry is essential for modern chemical manufacturing. acs.orgepa.gov Future research should focus on developing environmentally benign methods for synthesizing this compound.

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous solvents like chloroform (B151607) or dimethylformamide with more sustainable alternatives is a primary goal. Research could explore the use of bio-derived solvents like 3-methylthiophene (B123197) or even solvent-free reaction conditions. nih.govresearchgate.net

Energy Efficiency: Investigating energy-efficient activation methods, such as microwave irradiation or mechanochemistry (ball-milling), can reduce the energy consumption of synthetic processes. researchgate.netrsc.orgacs.org These techniques can also significantly shorten reaction times.

Catalysis over Stoichiometric Reagents: Designing catalytic cycles that minimize the use of stoichiometric reagents is a core principle of green chemistry. epa.gov This reduces waste and improves the atom economy of the synthesis.

Atom Economy: Developing reactions that maximize the incorporation of reactant atoms into the final product is crucial. acs.org Direct C-H functionalization, as mentioned earlier, is a prime example of a high-atom-economy approach.

| Sustainability Goal | Proposed Research Direction | Potential Benefit |

| Reduce Solvent Waste | Explore reactions in bio-derived solvents or under solvent-free conditions. | Lower environmental impact, reduced purification costs. |

| Increase Energy Efficiency | Utilize microwave-assisted synthesis or mechanochemical methods. | Shorter reaction times, lower energy consumption. |

| Minimize Chemical Waste | Develop catalytic versions of key synthetic steps. | Higher atom economy, less hazardous waste. |

| Improve Safety | Employ flow chemistry to handle hazardous fluorinating agents. | Reduced risk of runaway reactions, smaller reagent inventories. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and material science.

Q & A

Q. What are common synthetic routes for preparing fluorinated thiophene derivatives like 2-(1-Fluorovinyl)thiophene?

Methodological Answer: Fluorinated thiophenes are typically synthesized via cross-coupling reactions (e.g., Suzuki or Stille couplings) or halogen-exchange reactions. For example, Pd-catalyzed cross-coupling between halogenated thiophenes and fluorinated alkenes can introduce fluorovinyl groups . Direct fluorination using agents like Selectfluor® may also be employed, though regioselectivity must be validated via NMR and GC-MS . Precedents for analogous compounds (e.g., 2-(2-Nitrovinyl)thiophene) highlight the use of Wittig reactions for vinyl group installation .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) is critical:

- ¹⁹F NMR identifies fluorine environments (δ -100 to -150 ppm for vinyl-F).

- ¹H NMR resolves vinyl proton coupling patterns (J~15–20 Hz for trans-configuration).

- FTIR confirms C-F stretches (1000–1100 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling fluorinated thiophenes in the lab?

Methodological Answer: Fluorinated compounds often exhibit volatility and toxicity. Key precautions include:

- Use of fume hoods and nitrile gloves to prevent dermal exposure .

- Avoidance of contact with food, beverages, or skin (risk of fluorophore bioaccumulation) .

- Storage in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Q. How do substituents on the thiophene ring influence reactivity in fluorovinyl derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., fluorine) reduce aromaticity, enhancing electrophilic substitution at the 5-position. Computational studies (e.g., DFT) predict regioselectivity by analyzing Fukui indices and frontier molecular orbitals (FMOs) . Experimental validation via competitive reactions (e.g., bromination) can map reactive sites .

Q. What are standard purification methods for fluorinated thiophene intermediates?

Methodological Answer: Column chromatography (silica gel, hexane/EtOAc) is standard. For volatile derivatives, fractional distillation under reduced pressure is preferred. Purity is assessed via HPLC (≥95% area) or melting-point analysis for crystalline products .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for optoelectronic applications?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, polarizability, and charge-transfer dynamics. For example, studies on 2-(2-Nitrovinyl)thiophene show that electron-withdrawing substituents lower LUMO levels, enhancing electron affinity in organic photovoltaics (OPVs) . Experimental validation via cyclic voltammetry (CV) correlates computed energy levels with redox potentials .

Q. What strategies resolve contradictions in reaction yields for fluorovinyl-thiophene synthesis?

Methodological Answer: Yield discrepancies may arise from competing side reactions (e.g., polymerization). Kinetic monitoring via in-situ FTIR or Raman spectroscopy identifies intermediates. Design of experiments (DoE) optimizes parameters (temperature, catalyst loading) . For example, Pd-catalyzed couplings require strict oxygen exclusion to prevent catalyst deactivation .

Q. How does fluorovinyl substitution impact the aromaticity and π-conjugation of thiophene-based polymers?

Methodological Answer: Fluorine’s electronegativity disrupts π-conjugation, reducing charge-carrier mobility. UV-Vis and Raman spectroscopy quantify conjugation length via absorption maxima shifts and vibrational mode analysis. X-ray crystallography of single crystals reveals bond-length alternation patterns .

Q. What are the challenges in characterizing fluorovinyl-thiophene degradation products?

Methodological Answer: Degradation (e.g., hydrolysis or photolysis) generates volatile or polar byproducts. Accelerated aging studies under UV light or heat, coupled with GC-MS or LC-QTOF, identify degradation pathways. Isotopic labeling (¹⁸O/²H) tracks reaction mechanisms .

Q. How can machine learning (ML) models predict synthetic pathways for novel fluorinated thiophenes?

Methodological Answer: ML algorithms trained on reaction databases (e.g., Reaxys) prioritize viable routes by analyzing substituent compatibility and reaction conditions. Descriptor-based models (e.g., topological fingerprints) predict regioselectivity and yields. Experimental validation via high-throughput screening (HTS) refines predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.